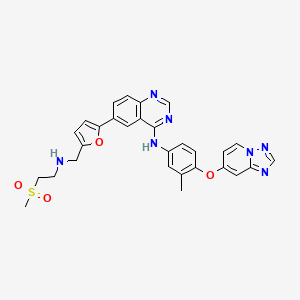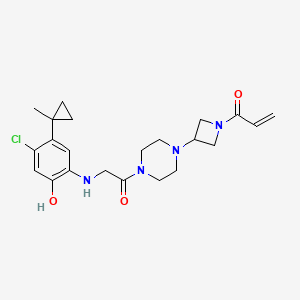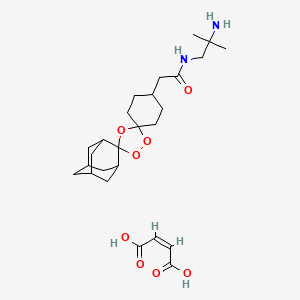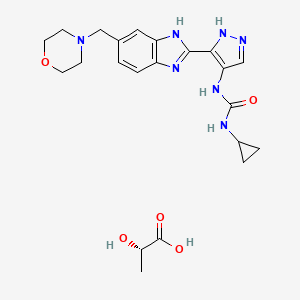
AT-9283 L-lactato
Descripción general
Descripción
AT-9283 L-lactato es un potente inhibidor de múltiples quinasas desarrollado por Astex Therapeutics para el tratamiento del cáncer. Es una molécula pequeña que inhibe varias quinasas, incluidas las quinasas Aurora A y B, la quinasa Janus 2 y la quinasa BCR-ABL. Estas quinasas desempeñan funciones cruciales en la división y proliferación celular, lo que convierte a this compound en un candidato prometedor para la terapia contra el cáncer .
Aplicaciones Científicas De Investigación
AT-9283 L-lactato tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como compuesto de herramienta para estudiar la inhibición de quinasas y las vías de transducción de señales.
Biología: Se emplea en estudios de biología celular para investigar el papel de las quinasas en la división y proliferación celular.
Medicina: Se investiga por sus potenciales efectos terapéuticos en varios cánceres, incluida la leucemia y los tumores sólidos.
Industria: Se utiliza en el desarrollo de nuevas terapias contra el cáncer y como compuesto de referencia en el descubrimiento de fármacos
Mecanismo De Acción
AT-9283 L-lactato ejerce sus efectos inhibiendo múltiples quinasas involucradas en la división y proliferación celular. Los principales objetivos moleculares incluyen las quinasas Aurora A y B, la quinasa Janus 2 y la BCR-ABL. Al inhibir estas quinasas, this compound interrumpe el control del punto de control mitótico, lo que lleva al arresto del ciclo celular y la apoptosis en las células cancerosas .
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
La síntesis de AT-9283 L-lactato implica múltiples pasos, comenzando con la preparación de la estructura central, que incluye una porción de urea de pirazol-4-il. La ruta de síntesis generalmente involucra los siguientes pasos:
Formación del anillo de pirazol: Este paso implica la ciclización de precursores apropiados para formar el anillo de pirazol.
Introducción de la porción de benzimidazol: El anillo de benzimidazol se introduce a través de una serie de reacciones de condensación.
Formación del enlace de urea: El enlace de urea se forma haciendo reaccionar el derivado de pirazol con un isocianato.
Formación de lactato: El paso final involucra la formación de la sal L-lactato haciendo reaccionar la base libre con ácido L-láctico.
Métodos de producción industrial
La producción industrial de this compound sigue rutas de síntesis similares, pero está optimizada para la producción a gran escala. Esto involucra el uso de reacciones de alto rendimiento, métodos de purificación eficientes y medidas estrictas de control de calidad para garantizar la pureza y la consistencia del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
AT-9283 L-lactato experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar bajo condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción se pueden usar para modificar los grupos funcionales dentro de la molécula.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución a menudo involucran reactivos como halógenos, agentes alquilantes y nucleófilos.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados o cetónicos, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales .
Comparación Con Compuestos Similares
Compuestos similares
VX-680: Otro inhibidor de la quinasa Aurora con mecanismos de acción similares.
MLN8237: Un inhibidor selectivo de la quinasa Aurora A.
Unicidad
AT-9283 L-lactato es único debido a su inhibición de quinasas de amplio espectro, que se dirige a múltiples quinasas simultáneamente. Esta inhibición de múltiples quinasas proporciona un enfoque más completo para interrumpir la proliferación de células cancerosas en comparación con los inhibidores selectivos .
Propiedades
IUPAC Name |
1-cyclopropyl-3-[5-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl]urea;(2S)-2-hydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O2.C3H6O3/c27-19(21-13-2-3-13)24-16-10-20-25-17(16)18-22-14-4-1-12(9-15(14)23-18)11-26-5-7-28-8-6-26;1-2(4)3(5)6/h1,4,9-10,13H,2-3,5-8,11H2,(H,20,25)(H,22,23)(H2,21,24,27);2,4H,1H3,(H,5,6)/t;2-/m.0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWYNKTMXFIMBFE-WNQIDUERSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)O.C1CC1NC(=O)NC2=C(NN=C2)C3=NC4=C(N3)C=C(C=C4)CN5CCOCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)O.C1CC1NC(=O)NC2=C(NN=C2)C3=NC4=C(N3)C=C(C=C4)CN5CCOCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N7O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20635838 | |
| Record name | (2S)-2-Hydroxypropanoic acid--N-cyclopropyl-N'-[(3E)-3-{5-[(morpholin-4-yl)methyl]-2H-benzimidazol-2-ylidene}-2,3-dihydro-1H-pyrazol-4-yl]urea (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20635838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
896466-76-5 | |
| Record name | AT-9283 L-lactate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0896466765 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2S)-2-Hydroxypropanoic acid--N-cyclopropyl-N'-[(3E)-3-{5-[(morpholin-4-yl)methyl]-2H-benzimidazol-2-ylidene}-2,3-dihydro-1H-pyrazol-4-yl]urea (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20635838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AT-9283 L-LACTATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NP03YG4TOE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


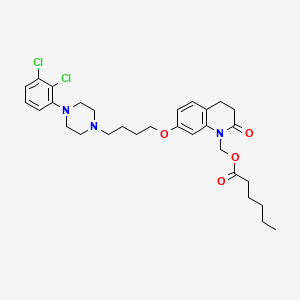

![1-[1-[2-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-2-oxoethyl]piperidin-4-yl]-N-methyl-2-oxo-3H-indole-5-carboxamide](/img/structure/B605579.png)

![3-(2,4-dimethoxyphenyl)-4-(thiophen-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B605584.png)
![4-({[1-(2-Fluorophenyl)cyclopentyl]amino}methyl)-2-[(4-methylpiperazin-1-yl)methyl]phenol trihydrochloride](/img/structure/B605585.png)


